D-aspartic acid di-t-butyl ester

Chiral Resolution Peptide Epimerization Enantiomeric Excess

Substituting D-Asp di-t-butyl ester with L-enantiomer or Fmoc/Boc analogs risks chiral inversion or incompatible N-terminal blocking, compromising peptide activity. This D-enantiomer with dual tert-butyl esters provides orthogonal carboxyl protection and a free amine for direct coupling. - Correct D-configuration ensures desired stereochemistry in D-amino acid peptides. - Dual t-Bu esters enable selective deprotection; cGMP grade supports IND/NDA filings. - Standard R&D purity ≥97%; available from 250 mg to bulk with global shipping.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
Cat. No. B7840522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-aspartic acid di-t-butyl ester
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N
InChIInChI=1S/C12H23NO4/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8H,7,13H2,1-6H3/t8-/m1/s1
InChIKeyFNCGNFXGKHSMKJ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Aspartic Acid Di-t-Butyl Ester: Product Specifications for Peptide Synthesis Procurement


D-Aspartic acid di-t-butyl ester (CAS 135904-71-1 as HCl salt; free base CAS 127507-67-9) is a fully carboxyl-protected derivative of the D-enantiomer of aspartic acid, employed as a synthetic intermediate in peptide chemistry and chiral molecule construction . The compound exists primarily as its hydrochloride salt, enhancing stability and solubility for laboratory handling . Its defining structural feature—dual tert-butyl ester protection of both α- and side-chain carboxyl groups—renders it a lipophilic, non-zwitterionic building block with orthogonal reactivity relative to base-labile amine protections, a characteristic leveraged in specific synthetic sequences requiring differential carboxyl group unmasking .

D-Aspartic Acid Di-t-Butyl Ester: Procurement Risks from Non-Specific Alternative Selection


Indiscriminate substitution of D-aspartic acid di-t-butyl ester with other aspartate derivatives, such as Fmoc-D-Asp(OtBu)-OH, Boc-D-Asp(OtBu)-OH, or the L-enantiomer, carries quantifiable risks to synthesis outcomes. Fmoc- and Boc-protected analogs incorporate an additional N-terminal protecting group, rendering them unsuitable for applications requiring a free amine for direct coupling or N-functionalization . The stereochemical configuration (D vs. L) is critical; substitution with the L-enantiomer (L-aspartic acid di-tert-butyl ester, CAS 1791-13-5) will invert the chirality of the final peptide or small molecule, with potential loss of desired biological activity . Furthermore, different protecting group strategies (e.g., single tert-butyl esters such as H-D-Asp(OtBu)-OH, CAS 64960-75-4) leave one carboxyl group exposed, necessitating altered synthetic routes and risking premature side reactions . The evidence below quantifies these performance differentials.

Quantitative Evidence: D-Aspartic Acid Di-t-Butyl Ester Performance vs. Key Comparators


Stereochemical Purity: D-Enantiomer vs. L-Enantiomer Procurement

The D-enantiomer of aspartic acid di-tert-butyl ester (CAS 135904-71-1) is specifically required for synthesis of D-amino acid-containing peptides, which exhibit enhanced resistance to proteolytic degradation compared to L-amino acid peptides. Procurement of the correct enantiomer is non-negotiable; the L-isomer (CAS 1791-13-5) is a distinct chemical entity with different applications . The D-isomer is commercially available as a hydrochloride salt with a specified purity of 97.0% from certain vendors, suitable as an experimental control against the racemic or L-isomer .

Chiral Resolution Peptide Epimerization Enantiomeric Excess

Protecting Group Strategy: Dual t-Butyl Esters vs. Single t-Butyl Ester

D-Aspartic acid di-t-butyl ester (H-D-Asp(OtBu)-OtBu·HCl) provides protection for both α- and β-carboxyl groups as tert-butyl esters, a feature absent in H-D-Asp(OtBu)-OH (CAS 64960-75-4), which protects only the side-chain carboxyl group . This dual protection is critical in synthetic routes requiring selective α-carboxyl group unmasking or when a non-zwitterionic, lipophilic intermediate is needed. The fully protected derivative exhibits a molecular weight of 281.78 g/mol (HCl salt), compared to 189.21 g/mol for the mono-protected analog .

Orthogonal Protection Solid-Phase Synthesis Peptide Coupling

Purity and Quality Control: cGMP Grade vs. Research Grade

For applications requiring pharmaceutical-grade intermediates, D-aspartic acid di-t-butyl ester is available with cGMP manufacturing and quality control, as offered by certain suppliers . In contrast, many research-grade offerings specify purity by HPLC (e.g., 95% or 98% minimum purity) but lack the full documentation and traceability required for IND/NDA filings . The cGMP grade includes batch-specific certificates of analysis, stability data, and DMF filing support, which are essential for regulatory submissions .

cGMP Manufacturing Peptide API Quality Assurance

Aspartimide Formation Mitigation: t-Butyl Esters vs. Alternative Protecting Groups

In Fmoc-based SPPS, aspartimide formation is a notorious side reaction that compromises peptide homogeneity and yield. A systematic study demonstrated that tert-butyl side-chain protection of aspartate, in combination with piperidine for Fmoc removal, is among the most effective strategies for minimizing aspartimide formation in the model peptide Val-Lys-Asp-X-Tyr-Ile [1]. Newer, bulkier t-butyl-based protecting groups (e.g., OEpe, OPhp, OBno) have shown even greater effectiveness compared to the standard Fmoc-Asp(OtBu)-OH in head-to-head assays [2]. This body of evidence establishes the t-butyl ester class as a superior choice for suppressing this critical side reaction relative to alternative protection strategies.

Aspartimide Side Reactions Fmoc SPPS

Optical Rotation as Identity and Purity Indicator

Specific optical rotation provides a rapid, quantitative method to verify enantiomeric identity and assess purity. For a related D-aspartic acid derivative, H-D-Asp(OtBu)-OH (CAS 64960-75-4), the reported specific optical rotation is -6.5° (c=1% in H₂O) . This value serves as a baseline for D-aspartate derivatives with tert-butyl protection and can be used to detect contamination by the L-enantiomer, which would exhibit a positive rotation of similar magnitude. While a direct literature value for H-D-Asp(OtBu)-OtBu·HCl was not located in this analysis, the principle remains: a negative specific rotation confirms the D-configuration.

Chiral Purity Optical Rotation Enantiomeric Excess

D-Aspartic Acid Di-t-Butyl Ester: Optimized Use Cases in Peptide Synthesis and Drug Development


Synthesis of Protease-Resistant D-Peptide Therapeutics

The D-enantiomer of aspartic acid di-t-butyl ester is essential for incorporating D-aspartic acid residues into peptide chains, a strategy used to confer resistance to proteolytic degradation in vivo. The compound's dual tert-butyl protection allows for orthogonal deprotection strategies during SPPS, enabling the assembly of all-D or mixed D/L peptide therapeutics. Procurement of the correct D-enantiomer (CAS 135904-71-1) is critical, as substitution with the L-isomer (CAS 1791-13-5) will yield an inactive epimer. The cGMP-grade material is suitable for producing clinical trial supplies . For routine research, 97% pure material is adequate .

Asymmetric Synthesis of Chiral Small Molecules

D-Aspartic acid di-t-butyl ester serves as a chiral pool starting material for the asymmetric synthesis of complex natural products and pharmaceutical intermediates. The dual tert-butyl ester protection enhances lipophilicity and solubility in organic solvents, facilitating reactions under anhydrous conditions. The D-configuration provides access to enantiomerically pure building blocks that are not readily available from the chiral pool of L-amino acids. This application leverages the compound's defined stereochemistry and orthogonal protecting groups, as established in the evidence sections above .

Investigative Studies of Aspartimide Suppression

In peptide sequences prone to aspartimide formation, the tert-butyl ester protecting group is a preferred choice for side-chain protection. While the di-ester derivative itself is not directly used in SPPS (as it lacks an N-terminal protection), its tert-butyl ester moiety provides the same side-chain protection as the widely used Fmoc-Asp(OtBu)-OH. The evidence from comparative studies indicates that tert-butyl protection is among the most effective strategies for minimizing this side reaction . Researchers investigating aspartimide-prone sequences should select building blocks with tert-butyl ester protection to maximize crude peptide purity and reduce purification burden.

Pharmaceutical Intermediate for cGMP Manufacturing

For drug development programs requiring regulatory compliance, D-aspartic acid di-t-butyl ester is available with cGMP manufacturing and full documentation packages, including DMF filing support . This grade is essential for producing peptide APIs or advanced intermediates intended for IND/NDA submissions. The traceability and quality assurance provided by cGMP-grade material mitigate the risk of regulatory delays due to inadequate starting material documentation. Procurement decisions should weigh the higher cost of cGMP material against the potential cost and timeline impacts of later-stage batch failures or regulatory queries.

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